molecular formula C7H8BBrO2 B13710786 2-Bromo-6-methylphenylboronic Acid

2-Bromo-6-methylphenylboronic Acid

Cat. No.: B13710786
M. Wt: 214.85 g/mol
InChI Key: BPQPRWFBVCLOQH-UHFFFAOYSA-N
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Description

2-Bromo-6-methylphenylboronic acid (CAS: 1261229-85-9) is a boronic acid derivative with the molecular formula C₇H₇BBrO₂ and a molecular weight of 217.85 g/mol. Its structure features a bromine atom at the ortho position (C2) and a methyl group at the meta position (C6) relative to the boronic acid group (-B(OH)₂) on the aromatic ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl motifs in pharmaceuticals and materials science . The methyl group enhances steric stability, while the bromine atom serves as a directing group for further functionalization.

Properties

Molecular Formula

C7H8BBrO2

Molecular Weight

214.85 g/mol

IUPAC Name

(2-bromo-6-methylphenyl)boronic acid

InChI

InChI=1S/C7H8BBrO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,10-11H,1H3

InChI Key

BPQPRWFBVCLOQH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1Br)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methylphenylboronic acid typically involves the borylation of an aryl halide. One common method is the reaction of 2-bromo-6-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent the hydrolysis of reactive intermediates.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 2-Bromo-6-methylphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogues and Substituent Effects

The reactivity and applications of 2-bromo-6-methylphenylboronic acid are influenced by its substituents. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
This compound 1261229-85-9 C₇H₇BBrO₂ 217.85 Br (C2), CH₃ (C6) Suzuki coupling; drug intermediates
2-Bromo-6-chloro-3-methylphenylboronic acid 1309980-97-9 C₇H₇BBrClO₂ 249.30 Br (C2), Cl (C6), CH₃ (C3) Enhanced stability; halogen diversity
6-Bromo-2-fluoro-3-propoxyphenylboronic acid 1072951-85-9 C₉H₁₁BBrFO₃ 276.90 Br (C6), F (C2), OPr (C3) Alkoxy groups modify solubility/reactivity
4-Bromo-2-chloro-6-methylphenylboronic acid 1451391-28-8 C₇H₇BBrClO₂ 249.30 Br (C4), Cl (C2), CH₃ (C6) Steric hindrance at C4; regioselective coupling
5-Bromo-2-fluoro-3-methylphenylboronic acid N/A C₇H₇BBrFO₂ 232.84 Br (C5), F (C2), CH₃ (C3) Electron-withdrawing F enhances acidity

Reactivity and Stability in Cross-Coupling Reactions

  • Electron-Withdrawing vs. Methyl Groups (e.g., this compound): Provide steric protection to the boron center, improving stability during storage and reaction . Chloro Substituents (e.g., 2-Bromo-6-chloro-3-methylphenylboronic acid): Introduce halogen diversity for sequential functionalization while moderately increasing molecular weight .
  • Positional Effects :

    • Ortho-Substituted Bromine (C2): Directs cross-coupling to the para position, enabling predictable regioselectivity. However, steric crowding may slow reaction kinetics .
    • Meta-Substituted Methyl (C6): Minimizes electronic interference with the boron group, preserving reactivity .

Research Findings and Mechanistic Insights

Protodeboronation Resistance

Studies on boronic acids (e.g., 3-Bromo-2-(2-fluorobenzyloxy)phenylboronic acid) reveal that electron-withdrawing groups (e.g., F, Cl) increase susceptibility to protodeboronation under acidic conditions. In contrast, methyl groups reduce this risk by stabilizing the boron center through steric effects .

Crystal Packing and Intermolecular Interactions

Co-crystallization studies (e.g., p-phenylenediboronic acid with aromatic amine N-oxides) demonstrate that bromine and methyl groups participate in C–H⋯B and B⋯π interactions, influencing solid-state stability and solubility .

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